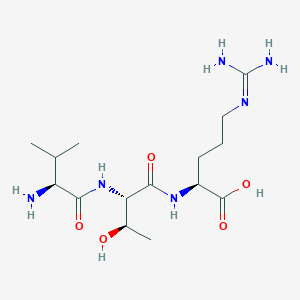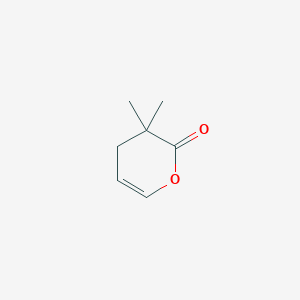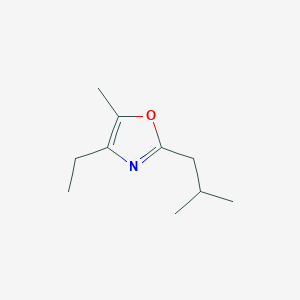
L-Arginine, L-valyl-L-threonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-valyl-L-threonyl- is a compound composed of the amino acids L-Arginine, L-Valine, and L-Threonine. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.
Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:
L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.
L-Valine: Involved in protein synthesis and muscle metabolism.
L-Threonine: Plays a role in protein synthesis and immune function.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine, L-threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-: Another peptide with similar amino acid composition but different sequence.
L-Arginine, L-valyl-L-leucyl-: A shorter peptide with similar amino acids.
Uniqueness
L-Arginine, L-valyl-L-threonyl- is unique due to its specific sequence, which determines its distinct biological activity and interactions. The presence of L-Arginine provides a source of nitric oxide, while L-Valine and L-Threonine contribute to its structural and functional properties.
Propiedades
Número CAS |
362603-27-8 |
|---|---|
Fórmula molecular |
C15H30N6O5 |
Peso molecular |
374.44 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1 |
Clave InChI |
MNSSBIHFEUUXNW-RCWTZXSCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)



oxophosphanium](/img/structure/B14257939.png)


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)

![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)


